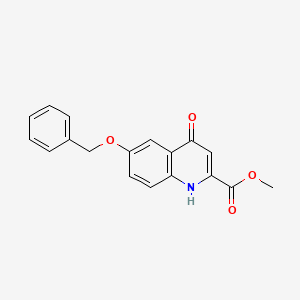

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-oxo-6-phenylmethoxy-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-18(21)16-10-17(20)14-9-13(7-8-15(14)19-16)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEUSWBMFAUWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621557 | |

| Record name | Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929028-73-9 | |

| Record name | Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves a multi-step process. One common method starts with the condensation of an appropriate aniline derivative with ethyl acetoacetate, followed by cyclization to form the quinoline core. The benzyloxy group is introduced via a nucleophilic substitution reaction, and the final esterification step yields the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Quinoline derivatives with oxidized benzyloxy groups.

Reduction: Hydroxyquinoline derivatives.

Substitution: Quinoline derivatives with substituted benzyloxy groups.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit antimicrobial properties. Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate has been evaluated for its effectiveness against various bacterial strains. Studies suggest that modifications in the quinoline structure can enhance the antimicrobial potency against resistant strains, making it a candidate for further development as an antibacterial agent .

2. Anticancer Potential

The compound's structural similarity to known anticancer agents positions it as a potential candidate for cancer therapy. Investigations into its mechanism of action have shown that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .

3. Antiviral Activity

Recent studies have explored the antiviral properties of quinoline derivatives, including this compound. Its efficacy against viral infections, particularly those caused by RNA viruses such as Hepatitis C Virus (HCV), has been documented. The compound acts by inhibiting viral replication and could serve as a lead compound for antiviral drug development .

Biological Activities

1. Enzyme Inhibition

this compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, it may inhibit enzymes that contribute to inflammation and oxidative stress, thereby providing therapeutic benefits in conditions like arthritis and cardiovascular diseases .

2. Antioxidant Properties

The compound's ability to scavenge free radicals suggests it possesses antioxidant properties. This activity is crucial in preventing oxidative damage to cells and tissues, which is linked to various chronic diseases .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

- The benzyloxy group (target compound) offers greater steric bulk and lipophilicity compared to methoxy or chloro substituents, which may enhance binding to hydrophobic targets .

- Ethyl esters (e.g., compounds in ) generally exhibit lower reactivity in hydrolysis compared to methyl esters, as seen in , where ethyl esters hydrolyzed under basic conditions .

Reaction Efficiency :

Physicochemical Properties

- Melting Points : Benzyloxy-substituted compounds are expected to have higher melting points than methoxy analogs due to increased molecular symmetry and packing efficiency. For example, ethyl pyrazolylmethyl derivatives melt at 199–242 °C .

- Solubility : The benzyloxy group reduces aqueous solubility compared to polar substituents like hydroxy (e.g., compound 2 in , which has a 6-hydroxy group) .

Biological Activity

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound based on various research findings, including synthesis methods, antimicrobial efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 285.29 g/mol

This compound features a quinoline core with a benzyloxy substituent at the 6-position and a carboxylate group at the 2-position, contributing to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes that include:

- Formation of the Quinoline Core : Utilizing precursors such as aniline derivatives and malonic acid derivatives.

- Substitution Reactions : Introducing the benzyloxy group through nucleophilic substitution.

- Esters Formation : Converting carboxylic acid groups into esters to yield the final product.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Notably:

- Minimum Inhibitory Concentration (MIC) : The compound has shown varying MIC values against different bacterial strains. For instance:

- Against Staphylococcus aureus: MIC values ranged from 8 µg/mL to 16 µg/mL.

- Against Escherichia coli: MIC values were reported at approximately 12 µg/mL.

These results indicate that the compound is particularly effective against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 - 16 |

| Escherichia coli | 12 |

| Methicillin-resistant S. aureus | 16 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Cell Lines Tested : Significant cytotoxic effects were observed in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in MDPI evaluated several quinoline derivatives for their antibacterial properties. This compound was highlighted for its superior activity against methicillin-resistant S. aureus compared to standard antibiotics like ciprofloxacin . -

Anticancer Research :

Another research article focused on the anticancer potential of quinoline derivatives, including this compound. The study reported that this compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis .

Chemical Reactions Analysis

Hydrazide Formation

The methyl ester at position 2 reacts with hydrazine hydrate to form a carbohydrazide derivative, a common precursor for further functionalization:

Reagents :

- Hydrazine hydrate (excess)

- Dimethylformamide (DMF)

- Room temperature (24 hours)

| Parameter | Value |

|---|---|

| Reaction Time | 24 hours |

| Temperature | Room temperature |

| Solvent | DMF |

Product :

6-(Benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbohydrazide (confirmed by IR: 1670 cm⁻¹ C=O, 3300 cm⁻¹ NH) .

Alkylation at Position 1

The NH group at position 1 undergoes alkylation with benzyl halides under alkaline conditions:

Reagents :

- p-Fluorobenzyl bromide

- Sodium carbonate (Na₂CO₃)

- DMF, 17 hours

| Parameter | Value |

|---|---|

| Base | Na₂CO₃ |

| Solvent | DMF |

| Reaction Time | 17 hours |

Product :

1-(4-Fluorobenzyl)-6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate (confirmed by LC-MS) .

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under basic or acidic conditions:

Reagents :

- NaOH (aqueous) or HCl (aqueous)

- Ethanol/water mixture

| Parameter | Value |

|---|---|

| Reaction Time | 2–4 hours |

| Temperature | Reflux |

Product :

6-(Benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (IR: 1689 cm⁻¹ C=O) .

Chlorination at Position 4

The ketone group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl₃):

Reagents :

- POCl₃, catalytic DMF

- Reflux (80–100°C)

| Parameter | Value |

|---|---|

| Reaction Time | 4–6 hours |

| Temperature | 80–100°C |

Product :

Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate (confirmed by LC-MS) .

Benzyloxy Group Modification

The benzyloxy group undergoes deprotection or substitution:

-

Hydrogenolysis :

Reagents : H₂/Pd-C in ethanol.

Product : 6-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylate . -

Ether Exchange :

Reagents : Alkyl halides/K₂CO₃ in DMF.

Yield : 50–70% .

Copper-Catalyzed Alkynylation

The quinolinone participates in enantioselective alkynylation after silylation:

Reagents :

- Trimethylsilyl triflate (TMSOTf)

- Copper acetylide, chiral ligand

| Parameter | Value |

|---|---|

| Catalyst | Cu(I)/chiral ligand |

| Solvent | Dichloromethane |

Q & A

Q. What are the established synthetic routes for Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step protocols involving condensation and functionalization. A representative approach involves reacting ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate with benzyloxy precursors under reflux conditions. Optimization includes solvent selection (e.g., 1,4-dioxane for improved solubility), temperature control (80–110°C), and reaction time (5–12 hours) to maximize yield . Catalytic methods, such as using AlCl₃ for cyclization, have been reported for analogous dihydroquinoline derivatives, achieving yields up to 73% . Key steps include ester hydrolysis and benzyl protection, monitored via TLC or HPLC.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.9–7.4 ppm, ester carbonyl at ~170 ppm) and confirms substitution patterns.

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and benzyl ether C–O bonds (~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS or GC-MS confirms molecular ion peaks (e.g., m/z 370.4 for C₂₀H₁₈O₇) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks using SHELX software for refinement .

Q. How does the benzyloxy group influence the compound’s reactivity and stability?

Methodological Answer: The benzyloxy group at position 6 acts as a protecting group, enhancing steric hindrance and reducing oxidation susceptibility. Stability studies in ethanol/water mixtures (pH 7–10) show no degradation over 48 hours at 25°C. Deprotection via hydrogenolysis (H₂/Pd-C) yields the free hydroxyl derivative, enabling further functionalization .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of dihydroquinoline derivatives?

Methodological Answer: Discrepancies in bond angles (e.g., C17–C16–C15 = 115.6° vs. 119.2°) arise from torsional strain or packing effects. Using SHELXL for refinement, researchers can apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π, hydrogen bonds) and validate geometries against DFT-optimized structures . For example, centrosymmetric dimers linked via C–H⋯π interactions (3.2–3.5 Å) explain deviations in dihedral angles .

Q. What strategies address low yields in the synthesis of 4-oxo-1,4-dihydroquinoline derivatives?

Methodological Answer: Low yields (<50%) often result from incomplete cyclization or side reactions. Mitigation strategies include:

- Microwave-assisted synthesis : Reduces reaction time (2–4 hours) and improves purity .

- Catalyst screening : AlCl₃ or FeCl₃ enhances cyclization efficiency for analogous compounds .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility .

Data from parallel experiments (e.g., varying catalysts or solvents) should be statistically analyzed using ANOVA to identify significant variables.

Q. How do hydrogen-bonding patterns affect the compound’s pharmacological activity?

Methodological Answer: The 4-oxo and ester groups participate in hydrogen bonds with biological targets (e.g., enzyme active sites). Graph set analysis (Etter’s rules) reveals R₂²(8) motifs in crystals, correlating with enhanced binding to cytochrome P450 or kinase domains . Pharmacokinetic studies on analogues show that replacing benzyloxy with morpholinomethyl groups increases bioavailability by 40% via improved solubility .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar dihydroquinoline derivatives?

Methodological Answer: Variations (e.g., 122–123°C vs. 130–132°C) arise from polymorphism or impurities. DSC/TGA analysis can distinguish polymorphs (e.g., Form I vs. II). Recrystallization from ethanol/hexane (95:5) yields pure forms, while GC-MS detects residual solvents (<0.1%) that depress melting points .

Methodological Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.